molecular formula C9H20N2O B12967577 (R)-2-Amino-N,N-diethyl-3-methylbutanamide

(R)-2-Amino-N,N-diethyl-3-methylbutanamide

Cat. No.: B12967577
M. Wt: 172.27 g/mol
InChI Key: VMRKJJQTRYRJRT-MRVPVSSYSA-N
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Description

®-2-Amino-N,N-diethyl-3-methylbutanamide is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N,N-diethyl-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The resulting amide is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Amino-N,N-diethyl-3-methylbutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N,N-diethyl-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amides.

Scientific Research Applications

®-2-Amino-N,N-diethyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-N,N-diethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N,N-diethyl-3-methylbutanamide: The enantiomer of the compound with similar chemical properties but different biological activity.

    N,N-Diethyl-3-methylbutanamide: Lacks the amino group, resulting in different reactivity and applications.

    2-Amino-N,N-diethylbutanamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

®-2-Amino-N,N-diethyl-3-methylbutanamide is unique due to its chiral center, which imparts specific optical activity and enantioselective interactions. This makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(2R)-2-amino-N,N-diethyl-3-methylbutanamide

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m1/s1

InChI Key

VMRKJJQTRYRJRT-MRVPVSSYSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C(C)C)N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N

Origin of Product

United States

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